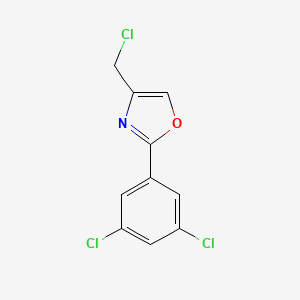

4-(Chloromethyl)-2-(3,5-dichlorophenyl)-1,3-oxazole

CAS No.: 1178476-14-6

Cat. No.: VC7500870

Molecular Formula: C10H6Cl3NO

Molecular Weight: 262.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1178476-14-6 |

|---|---|

| Molecular Formula | C10H6Cl3NO |

| Molecular Weight | 262.51 |

| IUPAC Name | 4-(chloromethyl)-2-(3,5-dichlorophenyl)-1,3-oxazole |

| Standard InChI | InChI=1S/C10H6Cl3NO/c11-4-9-5-15-10(14-9)6-1-7(12)3-8(13)2-6/h1-3,5H,4H2 |

| Standard InChI Key | SKZIKVWUUDJVCF-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C=C1Cl)Cl)C2=NC(=CO2)CCl |

Introduction

Chemical Identity and Structural Characteristics

4-(Chloromethyl)-2-(3,5-dichlorophenyl)-1,3-oxazole belongs to the oxazole family, characterized by a five-membered aromatic ring containing one oxygen and one nitrogen atom. Its structure incorporates a chloromethyl group at the 4-position and a 3,5-dichlorophenyl substituent at the 2-position of the oxazole ring . Key physicochemical properties are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 262.51 g/mol |

| SMILES Notation | C1=C(C=C(C=C1Cl)Cl)C2=NC(=CO2)CCl |

| InChI Key | SKZIKVWUUDJVCF-UHFFFAOYSA-N |

| PubChem CID | 60987049 |

| Solubility | Not available |

The compound’s IUPAC name, 4-(chloromethyl)-2-(3,5-dichlorophenyl)-1,3-oxazole, reflects its substitution pattern. Computational analyses predict collision cross sections (CCS) for various adducts, such as (151.5 Ų) and (168.1 Ų), which are critical for mass spectrometry-based identification .

Synthesis and Manufacturing Considerations

-

Carbamylation: Reaction of 3,5-DCI with glycolates to form intermediates.

-

Cyclization: Base-mediated ring closure under mild temperatures (10–90°C) .

While this method targets oxazolidine-diones, analogous strategies could be adapted for oxazole derivatives by modifying starting materials or reaction conditions. The use of tin(II) catalysts (0.001–1% by weight) enhances yield (up to 98%) and reduces energy consumption . Solvent systems such as aromatic hydrocarbons or tetrahydrofuran are recommended for similar reactions .

Physicochemical Properties and Stability

Data on solubility, melting point, and stability remain unreported for this compound. Comparisons with structurally similar molecules, such as 4-(chloromethyl)-3,5-dimethylisoxazole (CAS No. 19788-37-5), suggest potential trends :

| Property | 4-(Chloromethyl)-2-(3,5-dichlorophenyl)-1,3-oxazole | 4-(Chloromethyl)-3,5-dimethylisoxazole |

|---|---|---|

| Molecular Weight | 262.51 g/mol | 145.59 g/mol |

| Boiling Point | Not available | 87–88°C (8 mmHg) |

| Density | Not available | 1.173 g/mL (25°C) |

| Flash Point | Not available | 204°F |

The dichlorophenyl group likely increases molecular rigidity and hydrophobicity compared to dimethyl substituents, potentially influencing bioavailability and reactivity .

Research Gaps and Future Directions

Current literature lacks experimental data on this compound’s synthesis, bioactivity, and safety. Prioritized research areas include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume